N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine
Description
Properties
IUPAC Name |
2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(7-11(15)16)6-10(14)8-3-2-4-9(13)5-8/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYGSKMMSXCQJE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094089-46-9 | |
| Record name | Glycine, N-((2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094089469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCINE, N-((2R)-2-HYDROXY-2-(3-HYDROXYPHENYL)ETHYL)-N-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IN8GX3EDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes Derived from Amino Acid Precursors
The most common approach involves modifying glycine or its derivatives to introduce the hydroxyphenyl and methylamino substituents. A two-step procedure begins with the protection of glycine’s amino group using tert-butoxycarbonyl (Boc) anhydride, followed by alkylation with (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl bromide. The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the target compound with an average yield of 62–68%. Key parameters include:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Maximizes solubility of intermediates |
| Temperature | 0–5°C (alkylation step) | Reduces side reactions |
| Catalyst | Triethylamine (TEA) | Enhances nucleophilicity |
| Reaction Time | 12–16 hours (alkylation) | Ensures completion |
This method prioritizes stereochemical integrity, as evidenced by chiral HPLC analysis showing >98% enantiomeric excess (ee) . However, the use of Boc protection necessitates additional purification steps, increasing production costs.
Phenolic Compound Functionalization
An alternative route starts with 3-hydroxyphenylacetic acid, which undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride. The resulting secondary amine is then subjected to hydroxymethylation using formaldehyde under basic conditions (pH 10–11). Critical considerations include:
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Reductive Amination :
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Solvent: Methanol/water (4:1 v/v)
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Temperature: 25°C
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Yield: 54–58%
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Hydroxymethylation :
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Base: Sodium hydroxide
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Reaction Time: 6–8 hours
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This route avoids protecting groups but struggles with regioselectivity, producing a 15–20% mixture of undesired regioisomers. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is required, reducing scalability.
Enzymatic Resolution of Racemic Mixtures
To address stereochemical challenges, lipase-mediated kinetic resolution has been explored. Racemic N-methyl-glycine derivatives are treated with Pseudomonas fluorescens lipase in an organic solvent (e.g., toluene), selectively acylating the undesired (2S)-enantiomer . The remaining (2R)-enantiomer is isolated with 89–92% ee. Advantages include:
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Catalyst Reusability : Lipase retains 80% activity after five cycles .
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Mild Conditions : Reactions proceed at 30–35°C, minimizing decomposition.
However, this method requires an additional acylation step and achieves lower overall yields (38–42%) compared to chemical synthesis .
Solid-Phase Synthesis for High-Purity Applications
For pharmaceutical-grade material, solid-phase synthesis on Wang resin has been optimized. The resin-bound glycine is sequentially functionalized with methylamine and (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl groups using standard peptide coupling reagents (HBTU/HOBt). Cleavage from the resin with trifluoroacetic acid/water (95:5) yields the product in 73–77% purity, which is further refined via recrystallization from ethanol/water.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Equimolar quantities of glycine methyl ester, 3-hydroxyphenylacetaldehyde, and methylamine are ball-milled with catalytic p-toluenesulfonic acid at 30 Hz for 2 hours . This method achieves 65% yield with 94% ee, eliminating volatile organic solvents and reducing energy consumption by 40% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Applications
1. Neurotransmission Research
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine has been utilized in studies focusing on neurotransmission. Its structural similarity to glycine allows it to be used as a model compound in drug binding studies, particularly with FK506 binding proteins. This application is crucial for understanding the interactions between neurotransmitters and their receptors in the central nervous system .
2. Cancer Research
Research indicates that compounds similar to this compound can exhibit anticancer properties. For instance, derivatives have been studied for their effects on apoptosis in various tumor cell lines. The compound's ability to influence cellular pathways makes it a candidate for further exploration in cancer therapeutics .
Biochemical Applications
1. Synthesis of Labeled Amino Acids
This compound has been employed in synthesizing labeled amino acids for use in metabolic studies. The ability to stereospecifically assign resonances in NMR studies enhances the understanding of metabolic pathways involving amino acids, which is vital for biochemistry research .
2. Drug Development
The compound serves as a reference material in the development of new pharmaceuticals targeting adrenergic receptors and other neurotransmission pathways. Its structural characteristics allow researchers to explore modifications that could lead to more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, functional, and pharmacological distinctions between N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine and related compounds:
Structural and Functional Analysis
- Backbone Variations : Unlike Phenylephrone (ketone-containing), the target compound retains a hydroxyethyl-glycine chain , enhancing hydrogen-bonding capacity and solubility .
- Substituent Effects : The sodium salt derivative (C₁₁H₁₄NNaO₄) exhibits altered pharmacokinetics due to ionic interactions, whereas trifluoromethylpyridine-containing analogs (e.g., C₁₈H₂₀F₃N₃O₂) prioritize lipophilicity for blood-brain barrier penetration .
- Chirality : The (2R)-configuration in the target compound is critical for receptor binding specificity, contrasting with racemic mixtures in intermediates like rel-N-Methyl-N-[[(1R,2S)-1,2,3,4-tetrahydro-6-methoxy-1-phenyl-2-naphthalenyl]methyl]glycine hydrochloride (CAS: 949588-40-3) .
Pharmacological and Industrial Relevance
- Impurity Profiles : The target compound’s maximum tolerated impurity level in phenylephrine is 1.0% (USP guidelines), comparable to Phenylephrone (2.8%) but stricter than citrate adducts (1.0%) .
- Synthetic Challenges : Unlike simpler analogs (e.g., N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate , CAS: 333451-86-8), the target compound requires enantioselective synthesis to maintain stereochemical purity .
Biological Activity
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine, also known as Phenylephrine Related Compound G, is a compound with notable biological activities, primarily recognized as an impurity of Phenylephrine, an α-adrenergic agonist. This article delves into its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₅NO₄
- Molecular Weight : 225.24 g/mol
- CAS Number : 1094089-46-9
- Melting Point : Approximately 90 °C (in solvents like ethanol and acetone) .
Pharmacological Profile
This compound exhibits various pharmacological effects that are crucial for its application in medicine:
- Adrenergic Activity : As a related compound to Phenylephrine, it may exhibit similar α-adrenergic agonistic properties, which can lead to vasoconstriction and increased blood pressure .
- Mydriatic Effects : The compound has been noted for its potential to induce mydriasis (pupil dilation), making it useful in ophthalmic applications .
- Decongestant Properties : Its action on adrenergic receptors suggests possible applications in treating nasal congestion .
Antiviral and Antibacterial Properties
Research indicates that compounds related to this compound may possess antiviral and antibacterial activities. For instance:
- Antiviral Activity : Similar compounds have shown moderate antiviral effects against herpes simplex virus type 1 and influenza A virus strains .
- Antibacterial Activity : Related structures have demonstrated significant antibacterial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity
Studies have highlighted the cytotoxic potential of related compounds against various cancer cell lines. For example:
- Compounds derived from marine fungi have shown cytotoxic effects against human breast cancer (MCF-7), gastric carcinoma (SGC7901), and other cancer cell lines .
Case Studies
- Study on Antiviral Activity :
- Cytotoxicity Assessment :
Summary of Findings
The biological activity of this compound encompasses a spectrum of pharmacological effects primarily linked to its adrenergic activity. Its potential applications in treating conditions such as nasal congestion and its observed cytotoxicity against various cancer cell lines underline the importance of this compound in medicinal chemistry.
Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methyl-glycine?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Hydrogenation : Palladium-catalyzed (Pd/C) hydrogenation under 40 psi pressure in ethanol to reduce intermediates (e.g., reduction of azide or nitro groups) .
- Amide coupling : Use of carbodiimide reagents (e.g., EDC) with HOBt or DIPEA in DMF to form amide bonds, followed by purification via silica gel chromatography .
- Acid hydrolysis : Treatment with NaOH in THF-MeOH to hydrolyze ester groups, followed by acidification (HCl) and extraction with ethyl acetate . Final purification often employs recrystallization from ethyl acetate/hexane mixtures .
Q. How is the stereochemical purity of this compound confirmed?
Chiral resolution and purity are validated using:
- HPLC with chiral columns : Specific retention times and peak symmetry are compared against reference standards (e.g., USP Phenylephrine Related Compound G) .
- Optical rotation measurements : The compound’s specific rotation ([α]D) is cross-checked with literature values (e.g., +15° to +25° in methanol) .
- NMR spectroscopy : Diastereotopic proton signals in ¹H NMR (e.g., splitting patterns for the 2R-hydroxy group) confirm stereochemistry .
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
- ¹H/¹³C NMR : Key signals include the 3-hydroxyphenyl aromatic protons (δ 6.7–7.1 ppm), hydroxyethyl protons (δ 3.4–4.2 ppm), and glycine methylene groups (δ 2.8–3.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Experimental m/z values must match theoretical molecular weights (e.g., [M+H]⁺ = 226.1184 for C₁₁H₁₅NO₄) .
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Discrepancies (e.g., unexpected splitting or missing peaks) may arise from:
- Dynamic effects : Rotameric equilibria in the glycine moiety can broaden signals; variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .
- Impurity interference : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, HSQC correlates ¹³C shifts with adjacent protons, clarifying ambiguous assignments .
- Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; phenolic -OH protons may exchange differently, altering splitting patterns .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
Key considerations include:
- Catalyst optimization : Replace Pd/C with asymmetric catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation, achieving >95% ee .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction ion-exchange chromatography to remove salts .
- In-line monitoring : Use LC-MS to track intermediates and adjust reaction parameters (e.g., pH, temperature) in real time .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- pH-dependent degradation : The sodium salt form (C₁₁H₁₄NNaO₄) is stable at pH 7–9 but undergoes hydrolysis at pH <5, forming 3-hydroxyphenylethanolamine .
- Temperature sensitivity : Storage at −20°C preserves integrity for >2 years, while room temperature leads to 10% decomposition in 6 months .
- Light exposure : UV/Vis spectroscopy shows photodegradation (λmax 280 nm) under ambient light; amber vials are recommended .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced SAR analyses use:
- Docking simulations : The glycine moiety interacts with serotonin receptors (e.g., 5-HT2C) via hydrogen bonding to Asp134 and π-stacking with Phe132 .
- Molecular dynamics (MD) : Predicts conformational flexibility of the hydroxyethyl group, correlating with receptor binding affinity (ΔG = −8.2 kcal/mol) .
- QM/MM calculations : Models electron distribution in the 3-hydroxyphenyl ring, identifying electrophilic regions prone to metabolic oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
